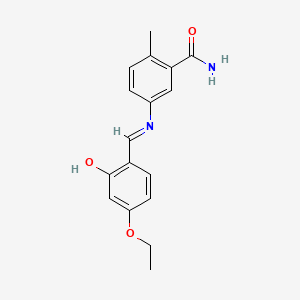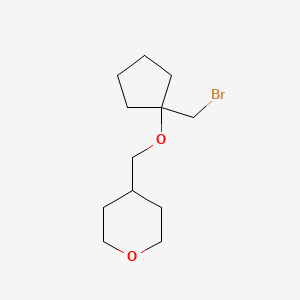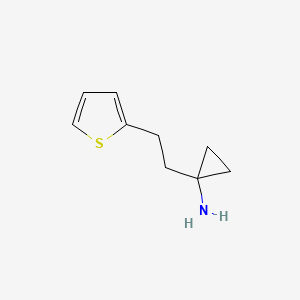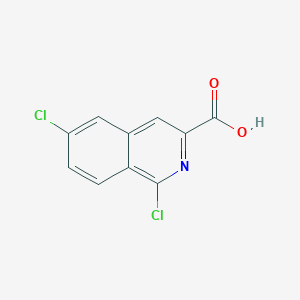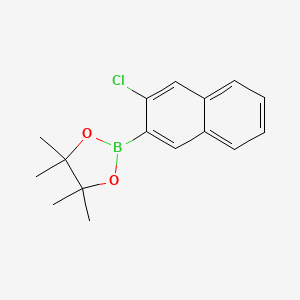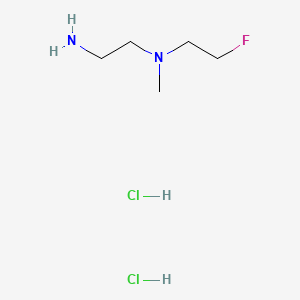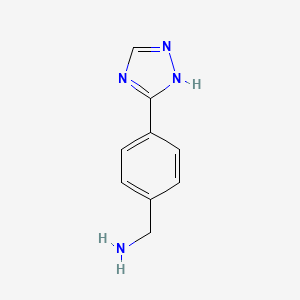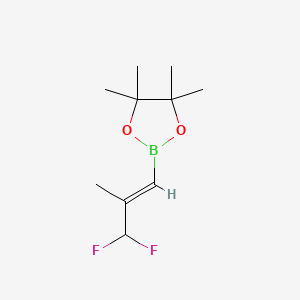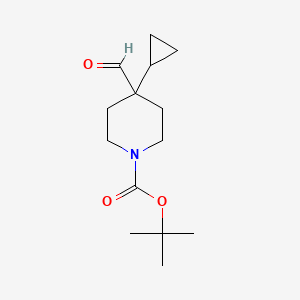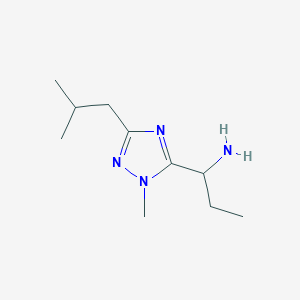![molecular formula C15H24ClNO2 B13631725 4-[3-(Benzyloxy)propyl]piperidin-4-olhydrochloride](/img/structure/B13631725.png)
4-[3-(Benzyloxy)propyl]piperidin-4-olhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(Benzyloxy)propyl]piperidin-4-olhydrochloride is an organic compound with the molecular formula C15H24ClNO2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Benzyloxy)propyl]piperidin-4-olhydrochloride typically involves the reaction of piperidine derivatives with benzyl chloride and subsequent functional group modifications. One common method includes:
Starting Material: Piperidine.
Reaction with Benzyl Chloride: Piperidine reacts with benzyl chloride in the presence of a base such as sodium hydroxide to form the benzyloxy derivative.
Functional Group Modification: The benzyloxy derivative undergoes further reactions to introduce the propyl group and hydroxyl group at the appropriate positions.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[3-(Benzyloxy)propyl]piperidin-4-olhydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the benzyloxy group.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deoxygenated derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[3-(Benzyloxy)propyl]piperidin-4-olhydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 4-[3-(Benzyloxy)propyl]piperidin-4-olhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may facilitate binding to hydrophobic pockets, while the piperidine ring can interact with polar or charged regions of the target. This compound may modulate the activity of its targets through competitive inhibition or allosteric modulation.
Comparación Con Compuestos Similares
Similar Compounds
4-Piperidone: A precursor to various piperidine derivatives, used in the synthesis of pharmaceuticals.
Piperidine: The parent compound, widely used in organic synthesis.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: A compound with similar structural features, studied for its antimicrobial activity.
Uniqueness
4-[3-(Benzyloxy)propyl]piperidin-4-olhydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its benzyloxy and hydroxyl groups provide versatile sites for further chemical modifications, making it a valuable intermediate in synthetic chemistry and drug development.
Propiedades
Fórmula molecular |
C15H24ClNO2 |
|---|---|
Peso molecular |
285.81 g/mol |
Nombre IUPAC |
4-(3-phenylmethoxypropyl)piperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C15H23NO2.ClH/c17-15(8-10-16-11-9-15)7-4-12-18-13-14-5-2-1-3-6-14;/h1-3,5-6,16-17H,4,7-13H2;1H |
Clave InChI |
BRXOETICRLKBTA-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1(CCCOCC2=CC=CC=C2)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


